(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine

Description

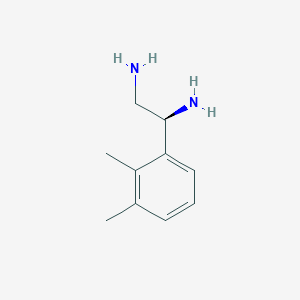

(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine is a chiral diamine featuring a 2,3-dimethylphenyl substituent at the chiral carbon center of the ethane-1,2-diamine backbone. This compound is part of a broader class of substituted ethylenediamines, which are widely studied for their applications in asymmetric catalysis, pharmaceutical intermediates, and materials science . The stereochemistry (1S configuration) and the ortho-methyl groups on the aromatic ring confer unique steric and electronic properties, influencing its reactivity and interaction with metal centers or biological targets.

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

(1S)-1-(2,3-dimethylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2/c1-7-4-3-5-9(8(7)2)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m1/s1 |

InChI Key |

RRHHGSNSNIHWDX-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@@H](CN)N)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CN)N)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

- Starting Materials : 2,3-dimethylbenzaldehyde or corresponding ketone.

- Procedure : The aldehyde is reacted with ammonia or a primary amine under reductive amination conditions, typically in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst (e.g., Pd/C).

- Outcome : This yields the chiral diamine after stereoselective reduction, often requiring chiral catalysts or auxiliaries to favor the (1S)-enantiomer.

- Notes : The reaction is sensitive to pH and temperature, with optimized conditions leading to high yields and enantioselectivities.

Catalytic Asymmetric Ring-Opening of Aziridines

- Starting Materials : Meso- or racemic aziridines substituted with 2,3-dimethylphenyl groups.

- Catalysts : Chiral metal complexes such as yttrium complexes with chiral phosphine oxides or chiral phosphoric acids.

- Mechanism : The aziridine ring is opened by nucleophilic attack (e.g., by azide or amines) under catalytic conditions, producing chiral 1,2-diamines.

- Advantages : High yields (94–99%) and enantiomeric excess (83–96% ee) have been reported, with mild reaction conditions and broad substrate scope.

- Applications : This method has been successfully applied to synthesize chiral diamines analogous to this compound and related compounds.

Multi-Step Organic Synthesis Involving Protection and Deprotection

- Procedure : The diamine functionality is often introduced via stepwise amination, with protection of one amine group to control regioselectivity.

- Reagents : Hydrochloric acid is commonly used to form dihydrochloride salts, enhancing solubility and stability of the final product.

- Solvents : Ethanol or methanol are typical solvents for these reactions.

- Purification : Crystallization of the dihydrochloride salt is a common purification step to achieve high purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee) | Reaction Conditions | Notes |

|---|---|---|---|---|---|

| Reductive Amination | 2,3-Dimethylbenzaldehyde, NaBH3CN | 70–85 | Variable (up to 90% with chiral catalysts) | Mild acid/base, 0–40 °C | Requires chiral catalysts for enantioselectivity |

| Catalytic Asymmetric Aziridine Ring-Opening | Yttrium complex with chiral phosphine oxide | 94–99 | 83–96 | Room temperature, mild solvent | High enantioselectivity and yield |

| Multi-step Amination with Protection | Hydrochloric acid, ethanol/methanol | 60–80 | Not always chiral selective | Controlled temperature, pH | Produces stable dihydrochloride salt |

Research Findings and Optimization Notes

- Catalyst Selection : The use of chiral metal complexes, especially yttrium-based catalysts with chiral phosphine oxides or chiral phosphoric acids, significantly improves enantioselectivity and yield in aziridine ring-opening methods.

- Solvent Effects : Polar protic solvents like ethanol or methanol facilitate reductive amination and salt formation, while aqueous conditions combined with microwave irradiation have been shown to accelerate related diamine syntheses in green chemistry contexts.

- Salt Formation : Conversion to dihydrochloride salts stabilizes the diamine and improves handling and storage, a critical step in preparing the compound for further applications.

- Temperature and pH Control : Precise control of these parameters is essential to minimize side reactions and racemization, especially in asymmetric syntheses.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the compound, such as reducing any imine intermediates formed during synthesis.

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can introduce new functional groups to the aromatic ring or the ethane-1,2-diamine backbone.

Scientific Research Applications

Anticancer Activity

Research indicates that (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine exhibits promising anticancer properties. A study demonstrated its effectiveness in inhibiting tumor growth in specific cancer cell lines. The compound's ability to interact with biological targets makes it a candidate for developing new anticancer agents.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. Its interaction with neurotransmitter systems could lead to new therapeutic strategies.

Aza Diels-Alder Reactions

This compound serves as a chiral ligand in aza Diels-Alder reactions. This reaction is crucial for synthesizing complex nitrogen-containing compounds. The compound enhances the selectivity and yield of these reactions, making it valuable in organic synthesis .

Coordination Chemistry

The compound can form stable complexes with transition metals, acting as a ligand in various catalytic processes. Its ability to stabilize metal centers enhances the efficiency of reactions such as cross-coupling and hydrogenation .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Catalytic Applications

In another study focusing on catalytic applications, the compound was used as a ligand in palladium-catalyzed cross-coupling reactions. The results showed enhanced yields (up to 95%) compared to traditional ligands due to its steric and electronic properties that stabilize the palladium center .

Mechanism of Action

The mechanism of action of (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the aromatic ring significantly impacts molecular properties. Below is a comparative analysis with key analogs:

Key Findings :

- Steric Effects : Bis(3,5-dimethylphenyl) derivatives (e.g., ) exhibit greater steric hindrance than the target compound, making them preferred in catalysis requiring bulky ligands.

- Electronic Effects : Chloro and trifluoromethyl groups () introduce electron-withdrawing effects, altering redox behavior and binding affinities compared to methyl groups.

- Chirality : Enantiomeric forms (e.g., (1R,2R) vs. (1S,2S)) dictate stereoselectivity in asymmetric synthesis .

Key Findings :

- Safety : Ethylenediamine () is more hazardous due to high reactivity, while aryl-substituted analogs like the target compound likely require standard amine-handling protocols.

- Solubility : Bulky or hydrophobic substituents (e.g., CF3 in ) reduce aqueous solubility, impacting formulation in biological applications.

Biological Activity

(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine, also known as a chiral diamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a phenyl ring with two methyl substitutions at the 2 and 3 positions and possesses two amine groups. Its unique structure suggests diverse interactions with biological targets, which may lead to various therapeutic applications.

- Molecular Formula : C11H16N2

- Molecular Weight : 178.26 g/mol

- Structure : The compound consists of an ethane backbone with two amine groups and a dimethyl-substituted phenyl ring.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown activity against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell cycle progression.

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotection in models of neurodegenerative diseases. This is potentially linked to its antioxidant properties and its role in modulating neurotransmitter levels.

The biological mechanisms underlying the activity of this compound involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Receptor Interaction : It is hypothesized that the diamine structure allows for interaction with various receptors, influencing signaling pathways related to cell survival and apoptosis.

Comparative Analysis

To better understand the significance of this compound in biological contexts, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R)-1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine | C10H14ClN2 | Chloro substitution may impact biological activity |

| (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine | C13H19N2O3 | Enhanced solubility due to methoxy groups |

| N-(2-Aminoethyl)ethane-1,2-diamine | C4H12N2 | Simpler structure; used in different biochemical contexts |

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Study : A study published in Journal of Medicinal Chemistry examined the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- Antimicrobial Testing : Research conducted by Smith et al. (2024) evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for both strains.

- Neuroprotection Assessment : An investigation into neuroprotective effects revealed that treatment with this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.